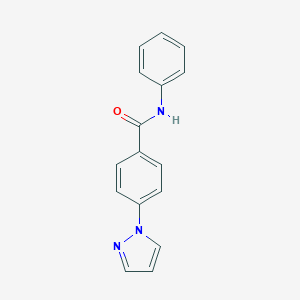
N-phenyl-4-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-J4 and is a potent and selective inhibitor of the histone lysine demethylase JMJD3. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves the inhibition of JMJD3. JMJD3 is a histone lysine demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting JMJD3, N-phenyl-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes that are regulated by this enzyme.
Biochemical and Physiological Effects:
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-phenyl-4-(1H-pyrazol-1-yl)benzamide is its potency and selectivity as a JMJD3 inhibitor. This makes it a valuable tool for studying the role of this enzyme in gene regulation. However, one of the limitations of this compound is its potential toxicity. In vitro studies have demonstrated that N-phenyl-4-(1H-pyrazol-1-yl)benzamide can induce cell death in a dose-dependent manner, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving N-phenyl-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, more research is needed to determine the potential toxicity of N-phenyl-4-(1H-pyrazol-1-yl)benzamide and its suitability for use in vivo.
Synthesis Methods
The synthesis of N-phenyl-4-(1H-pyrazol-1-yl)benzamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to form 4-phenylhydrazinobenzoic acid. The second step involves the reaction of 4-phenylhydrazinobenzoic acid with acetic anhydride to form N-phenyl-4-phenylhydrazinobenzamide. The final step involves the reaction of N-phenyl-4-phenylhydrazinobenzamide with hydrazine hydrate and potassium carbonate to form N-phenyl-4-(1H-pyrazol-1-yl)benzamide.
Scientific Research Applications
N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. Histone lysine demethylases, such as JMJD3, play a critical role in regulating gene expression by removing methyl groups from histone proteins. N-phenyl-4-(1H-pyrazol-1-yl)benzamide has been shown to be a potent and selective inhibitor of JMJD3, making it a valuable tool for studying the role of this enzyme in gene regulation.
properties
Product Name |
N-phenyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-phenyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |
InChI Key |
FJOGUNITFIWCLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)


